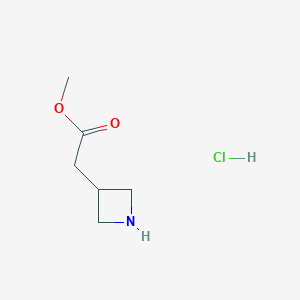
2-Aminopent-4-ynamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopent-4-ynamide hydrochloride is an organic compound with the molecular formula C5H9ClN2O It is a derivative of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopent-4-ynamide hydrochloride typically involves the reaction of an appropriate amide with an electrophile. One common method is the use of trichloroethene as a two-carbon synthon, which allows for the conversion of a wide range of amides to the corresponding ynamides . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the ynamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopent-4-ynamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the ynamide can be oxidized to form ketones or other oxygen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ynamide can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions often involve the use of nucleophiles and appropriate catalysts to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines.
Scientific Research Applications
2-Aminopent-4-ynamide hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound’s unique reactivity makes it useful in the study of biochemical pathways and the development of new biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-aminopent-4-ynamide hydrochloride involves its unique reactivity due to the polarized triple bond. This polarization allows the compound to participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in asymmetric synthesis, the compound can act as a precursor to keteniminium ions, which are highly reactive intermediates used in the formation of complex molecules .
Comparison with Similar Compounds
- 2-Aminobut-3-ynamide hydrochloride
- 2-Aminoprop-2-ynamide hydrochloride
- 2-Aminohex-5-ynamide hydrochloride
Comparison: 2-Aminopent-4-ynamide hydrochloride is unique due to its specific chain length and the position of the triple bond. This gives it distinct reactivity and properties compared to other ynamides. For example, the longer chain length in 2-aminohex-5-ynamide hydrochloride may result in different steric and electronic effects, influencing its reactivity and applications.
Properties
IUPAC Name |
2-aminopent-4-ynamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUURJVZZIYPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
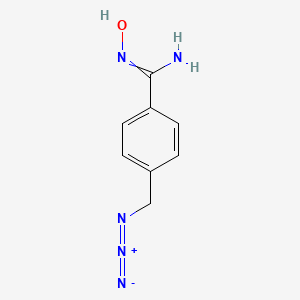
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)
![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)
![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
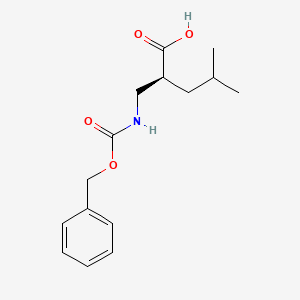
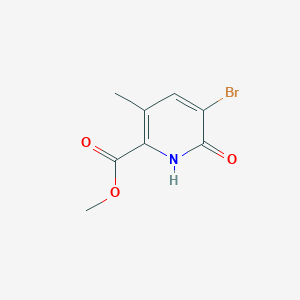
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
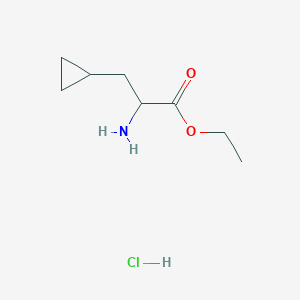

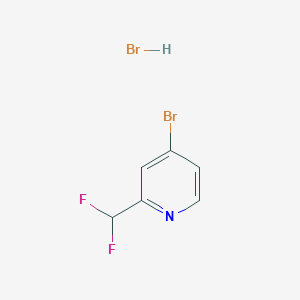
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
